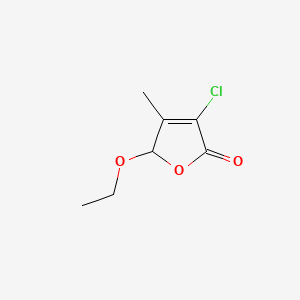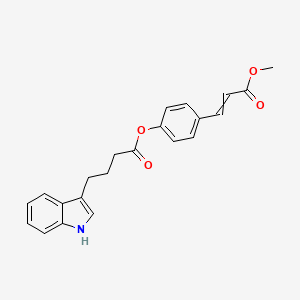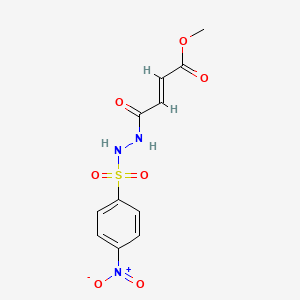![molecular formula C30H43FO4 B14299924 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate CAS No. 113701-92-1](/img/structure/B14299924.png)
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is an organic compound with the molecular formula C34H42O6 It is a complex ester that contains aromatic rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-(heptyloxy)benzoic acid with 4-[(2-fluorodecyl)oxy]phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to cell membrane interactions and lipid bilayer formation.
Industry: It may be used in the production of specialty polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. The aromatic rings may also facilitate interactions with hydrophobic regions of proteins and cell membranes, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(Heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate
- Benzoic acid, 4-(heptyloxy)-, 4-[(2-fluorodecyl)oxy]phenyl ester
Uniqueness
4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate is unique due to the presence of the fluorodecyl group, which imparts distinct chemical and physical properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and potential biological activity compared to non-fluorinated analogs.
Propriétés
Numéro CAS |
113701-92-1 |
|---|---|
Formule moléculaire |
C30H43FO4 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
[4-(2-fluorodecoxy)phenyl] 4-heptoxybenzoate |
InChI |
InChI=1S/C30H43FO4/c1-3-5-7-9-10-12-14-26(31)24-34-28-19-21-29(22-20-28)35-30(32)25-15-17-27(18-16-25)33-23-13-11-8-6-4-2/h15-22,26H,3-14,23-24H2,1-2H3 |
Clé InChI |
GHYOZVNRKWLZLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)



![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)



![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
